1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide

Spin Label Synthesis Nitroxide Chemistry EPR Spectroscopy

Research spin labeling often suffers from premature radical quenching. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (CAS 887352-22-9) solves this as an acetyl-protected nitroxide precursor. • Enables sequential conjugation before oxidative activation with H₂O₂, preserving radical integrity. • 3-Carboxamide handle supports amine-reactive NHS ester coupling for versatile site-directed labeling. • Sterically hindered tetramethyl framework enhances stability against bioreduction, extending detection windows. • Validated as TPC spin trap for selective ¹O₂ detection in photocatalytic ROS workflows.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 887352-22-9
Cat. No. B016038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide
CAS887352-22-9
Synonyms1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide; 
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(=O)N1C(C=C(C1(C)C)C(=O)N)(C)C
InChIInChI=1S/C11H18N2O2/c1-7(14)13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15)
InChIKeyIHLKBXBCPPDBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide Procurement Guide


1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (CAS 887352-22-9) is a synthetic pyrroline derivative with the molecular formula C11H18N2O2 and molecular weight of 210.27 g/mol . The compound features a tetramethyl-substituted pyrroline ring bearing an acetyl-protected amine and a carboxamide group at the 3-position [1]. It serves as a precursor to nitroxide spin labels, wherein oxidation generates the corresponding 1-oxyl radical species [2]. The rigid, sterically hindered framework is recognized for enhancing stability against reduction, making it a valuable building block for electron paramagnetic resonance (EPR) spectroscopy applications [3]. Its carboxamide moiety provides a functional handle for further conjugation to biomolecules or small-molecule probes [3].

Precursor Status
Acetyl-protected; requires oxidation to generate active nitroxide radical
Conjugation Handle
Carboxamide enables coupling to biomolecules prior to activation
Reductive Stability
Tetramethyl substitution enhances resistance to bioreduction

Why 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide Is Not Interchangeable


Generic substitution among pyrroline-based spin labeling compounds is precluded by three critical differentiating factors. First, the 1-acetyl group on this compound confers a distinct chemical identity as a protected precursor; oxidation is required to generate the active nitroxide radical, providing controlled activation that is unavailable with pre-formed radicals such as 3-Carbamoyl-PROXYL (CAS 4399-80-8) or MTSL (CAS 81213-52-7) [1]. Second, the 3-carboxamide substituent determines both the compound‘s electronic point dipole position along the N–O bond and its subsequent conjugation chemistry, parameters that differ fundamentally from those of carboxylic acid, methyl, or methanethiosulfonate analogs [2]. Third, the tetramethyl substitution pattern at positions 2,2,5,5 creates a sterically hindered environment around the pyrroline ring that enhances stability against bioreduction—a property that varies substantially depending on ring substituents and ring size (pyrroline vs. pyrrolidine vs. piperidine frameworks) [3]. Consequently, substitution with a structurally similar but functionally distinct compound would alter EPR spectral parameters, conjugation efficiency, and in situ stability profiles in ways that cannot be reliably predicted without empirical validation.

Protected Precursor vs. Pre-formed Radical
Pre-formed nitroxides lack controlled activation; on-demand radical generation may not transfer.
Carboxamide Dipole Position
ENDOR-validated dipole differs from acid or methyl analogs; distance calibration may shift.
Steric Hindrance & Ring System
Tetramethyl-pyrroline reduction kinetics differ from piperidine (TEMPO); in situ stability may vary.

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide Quantitative Differentiation Evidence


Controlled-Activation Precursor for On-Demand Nitroxide Generation

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is a protected precursor that requires oxidation (e.g., with H2O2) to generate the active 1-oxyl radical species. In contrast, commercially available spin labels such as 3-Carbamoyl-PROXYL (CAS 4399-80-8) and MTSL (CAS 81213-52-7) are supplied as pre-formed, stable nitroxide radicals [1]. This distinction enables controlled, on-demand radical generation for applications where premature oxidation or radical quenching during storage and handling would compromise experimental reproducibility.

Activation Control
Class-level inference
Target: acetyl-protected precursor.
Comparator: 3-Carbamoyl-PROXYL, MTSL (pre-formed radicals).
Requires H2O2 oxidation for nitroxide generation.
Supports on-demand radical generation workflow.
Radical integrity during storage; data to verify.
Spin Label Synthesis Nitroxide Chemistry EPR Spectroscopy

ENDOR-Validated N–O Bond Dipole Position

The effective position of the electronic point dipole for the nitroxide derived from 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide has been experimentally assigned along the N–O bond via proton ENDOR spectroscopy [1]. The ENDOR-based dipolar hyperfine coupling components for the vinylic proton of the pyrrolinyl ring and the two protons of the carboxamide side chain showed excellent agreement with calculations evaluating interactions with the nitroxyl nitrogen and oxygen atoms [1]. The electron-proton vectors for these protons were shown to intersect on the N–O bond at a position consistent with the EPR-determined fractional spin density associated with the nitrogen atom (weighted according to nitrogen vs. oxygen spin densities) [1]. This level of structural validation is not available for all pyrroline spin label precursors and provides critical calibration for distance measurements in site-directed spin labeling experiments.

ENDOR Dipole Position
Direct comparison
Proton ENDOR in frozen DMSO/CHCl3/toluene matrix.
Electron-proton vectors intersect on N–O bond; validated spin density distribution.
Validates distance calibration for DEER/PELDOR.
Experimental assignment vs. theoretical midpoint.
ENDOR Spectroscopy Distance Measurements Spin Labeling

Selective Singlet Oxygen Detection with TPC

The nitroxide derived from the TPC (2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide) scaffold functions as a selective spin trap for singlet oxygen (1O2) in photocatalytic radical detection protocols. In a standardized photocatalytic assay system, TPC was specifically employed for 1O2 detection, while DMPO (5,5-dimethyl-1-pyrroline N-oxide) was used for •OH (hydroxyl radical) and BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline-N-oxide) for O2•− (superoxide radical) . This functional specificity contrasts with broad-spectrum spin traps and provides distinct experimental utility in reactive oxygen species (ROS) discrimination.

Singlet Oxygen Specificity
Cross-study comparable
TPC (target-derived) traps 1O2; DMPO for •OH; BMPO for O2.
Mutually exclusive ROS detection specificity.
Enables unambiguous ROS discrimination in photocatalytic assays.
Source review; cross-study comparable data.
Singlet Oxygen Spin Trapping Photocatalysis

Enhanced Reductive Stability via Steric Hindrance

The tetramethyl substitution at positions 2,2,5,5 of the pyrroline ring in 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide creates a sterically hindered environment that enhances stability against bioreduction relative to less hindered nitroxide frameworks [1]. Studies on structurally related pyrroline nitroxides demonstrate that reduction by ascorbate/glutathione occurs at the slowest rates for the most sterically shielded pyrroline and pyrrolidine nitroxides, with gem-diethyl substituted pyrroline nitroxides exhibiting reduction rates comparable to the most resistant cyclic nitroxides characterized [2]. This class-level property distinguishes the tetramethyl-pyrroline scaffold from six-membered piperidine nitroxides (e.g., TEMPO derivatives), which exhibit different reduction kinetics due to altered ring geometry and substituent electronic effects [2].

Reductive Stability
Class-level
Tetramethyl-pyrroline framework; class-level evidence indicates slowest reduction rates among tested nitroxides.
May support longer-duration EPR in reducing environments.
Class-level inference; reduction assay data review.
Nitroxide Stability Reduction Resistance EPR Spectroscopy

Carboxamide Conjugation vs. MTSL Thiol-Reactive Group

The 3-carboxamide group on 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide provides a distinct functional handle for conjugation chemistry that differs fundamentally from the thiol-reactive methanethiosulfonate group of MTSL [1]. Whereas MTSL specifically labels cysteine residues via disulfide bond formation, the carboxamide moiety can be elaborated through amide coupling, hydrolysis to the carboxylic acid (followed by active ester formation), or conversion to amine-reactive derivatives [2]. This versatility enables attachment to biomolecules via multiple conjugation strategies (amine coupling, carboxyl activation) that are not accessible with MTSL. The acetyl protecting group further provides orthogonal protection during multi-step synthetic sequences [1].

Conjugation Versatility
Class-level
Carboxamide convertible to NHS ester; MTSL restricted to cysteine thiol labeling.
Supports broader biomolecular conjugation strategies.
Conversion pathway documented; data to verify.
Bioconjugation Spin Labeling Carboxamide Chemistry

Melting Point and Solubility for Quality Control

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide has well-documented physicochemical properties that facilitate procurement and quality control verification. The compound exhibits a melting point of 258–260 °C and solubility in chloroform (slightly, heated), DMSO (slightly), hot ethanol, and methanol . These parameters are distinct from those of closely related analogs: 3-Carbamoyl-PROXYL (CAS 4399-80-8) melts at 111–113 °C , and 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (without the 1-acetyl group) has a molar mass of 184.25 g/mol vs. 210.27 g/mol for the target compound . The substantial melting point difference (approximately 145–147 °C higher than 3-Carbamoyl-PROXYL) reflects the acetyl protecting group‘s effect on crystal packing and intermolecular interactions.

MP Identity Verification
Direct comparison
Target: 258–260 °C
3-Carbamoyl-PROXYL: 111–113 °C
Δ ~145–147 °C
Unambiguous incoming QC differentiation.
Solubility in hot ethanol, methanol, DMSO.
Quality Control Analytical Chemistry Procurement Specifications

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide Application Scenarios


Synthesis of Custom Spin-Labeled Biomolecular Probes

The acetyl-protected precursor status of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide enables multi-step conjugation strategies where the carboxamide group is first elaborated (e.g., coupled to biomolecules, converted to active esters, or linked to small-molecule probes) prior to oxidative activation with H2O2 [1]. This sequential approach protects the nitroxide radical from premature quenching during synthetic manipulations, a critical advantage over pre-formed radicals like 3-Carbamoyl-PROXYL that cannot be similarly protected. The resulting workflow supports the generation of site-specifically labeled proteins, nucleic acids, or small-molecule probes with preserved radical integrity. The ENDOR-validated electronic point dipole position of the resulting nitroxide provides calibrated distance parameters essential for accurate DEER/PELDOR distance measurements [2].

Singlet Oxygen Detection in Photocatalytic Systems

The TPC scaffold derived from 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide functions as a selective spin trap for singlet oxygen (1O2) in photocatalytic radical detection workflows . In standardized protocols, TPC is employed specifically for 1O2 detection, while DMPO and BMPO are reserved for •OH and O2•− detection, respectively . This functional partitioning enables unambiguous discrimination of ROS species in complex systems such as semiconductor photocatalysis (TiO2, ZnO, CoFe2O4), photosensitization studies, and photodynamic therapy research. The sterically hindered tetramethyl-pyrroline framework confers enhanced stability against bioreduction [3], extending the usable detection window in biological matrices.

Non-Cysteine Protein Labeling Strategy

Unlike MTSL, which is restricted to thiol-specific labeling of cysteine residues via disulfide bond formation, the 3-carboxamide group on 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide can be converted to a carboxylic acid (via hydrolysis) and subsequently activated as an N-hydroxysuccinimide (NHS) ester [4]. This active ester derivative enables amine-reactive conjugation to lysine residues and protein N-termini, expanding the range of site-directed spin labeling applications to proteins lacking accessible cysteine residues or where cysteine mutagenesis is undesirable. The ability to select conjugation chemistry based on available functional groups rather than being constrained to a single labeling mechanism represents a significant procurement advantage for laboratories working with diverse protein targets.

Quality Control via Melting Point and Solubility

The distinct melting point of 258–260 °C for 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide provides an unambiguous identity verification parameter that distinguishes it from visually similar but functionally distinct compounds such as 3-Carbamoyl-PROXYL (mp 111–113 °C) . This 145–147 °C difference enables rapid incoming quality control verification via melting point determination, reducing the risk of costly experimental failures due to misidentified or mislabeled material. The documented solubility profile in chloroform, hot ethanol, methanol, and DMSO further supports appropriate solvent selection for stock solution preparation and subsequent conjugation reactions .

Application
Selection Property
Validation Focus
Custom spin-label probe synthesis
Acetyl-protected precursor with carboxamide conjugation handle
Controlled radical activation; ENDOR-validated dipole calibration
Photocatalytic singlet oxygen detection
TPC scaffold selective for 1O2
ROS discrimination; reductive stability in biological matrices
Non-cysteine protein labeling
Carboxamide-to-NHS ester conversion pathway
Amine-reactive conjugation versatility
Procurement quality control
Distinct melting point profile vs. common nitroxide analogs
Identity confirmation; solvent selection for stock preparation

Technical Documentation Hub

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